
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a compound that contains a piperazine moiety, which is a central structure in numerous synthetic and natural compounds, showing a wide range of biological activities . It also contains an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate involves the condensation of iminodiacetic acid with various amines under microwave irradiation, which gives the corresponding piperazine-2,6-dione derivatives. These derivatives, on condensation with 1H-indole-2-carboxylic acid under microwave irradiation, give the corresponding 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3,500 (NH), 1,682 (>C=O), and 1,474 (Ar) cm−1. The 1H NMR spectrum shows signals at 8.457 (s, 1H, Ar), 8.425–8.432 (d, 1H, J = 3.5 Hz, Ar), 7.812–7.827 (d, 1H, J = 7.5 Hz, Ar), 7.382–7.406 (t, 1H, Ar), 4.092 (s, 2H, CH2), and 3.502 (s, 4H, 2× CH2). The 13C NMR spectrum shows signals at 171.2, 151.2, 149.9, 135.5, 134.1, 123.2, 48.1, and 43.0 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate are primarily condensation reactions with iminodiacetic acid and various amines, followed by condensation with 1H-indole-2-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate can be inferred from its spectroscopic data. The compound has a melting point of 128 °C .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Mecanismo De Acción
Target of Action
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate is a complex molecule that contains an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
Direcciones Futuras
The future directions for research on Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate could involve further investigation into its biological activities, particularly its potential anticancer properties . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)14-11-12-5-3-4-6-13(12)17-14/h3-6,11,17H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGJKNKKDNHUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B2855026.png)
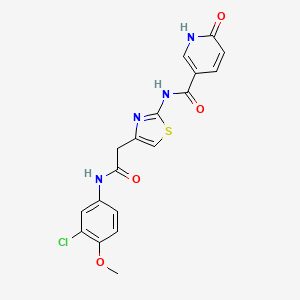
![5-Fluoro-1-methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2855029.png)
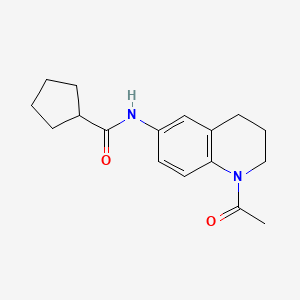
![Tert-butyl (3S)-3-[4-[(prop-2-enoylamino)methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2855032.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2855033.png)
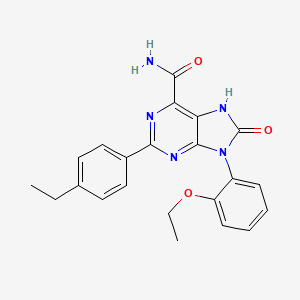
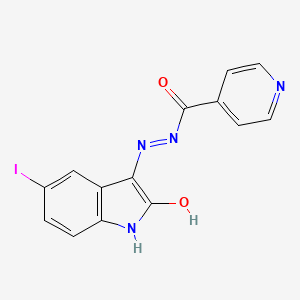
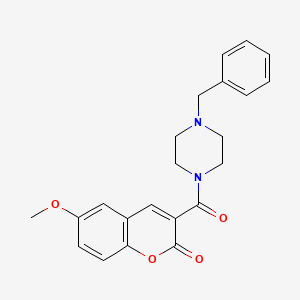

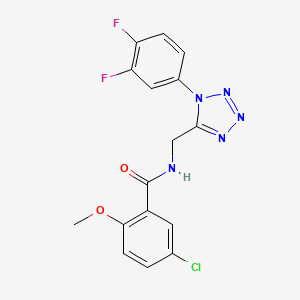
![1-Thiaspiro[3.5]nonan-7-one](/img/structure/B2855043.png)
![Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2855046.png)
